Bienvenue dans la boutique en ligne BenchChem!

Encequidar mesylate

P‑glycoprotein inhibition ATPase assay MDR1 selectivity

Encequidar mesylate (HM30181, HM30181A mesylate) is a synthetic tetrazole‑derived competitive inhibitor of the adenosine triphosphate‑binding cassette transporter P‑glycoprotein (P‑gp; MDR1/ABCB1). It was designed to possess extremely low oral bioavailability (.

Molecular Formula C39H40N6O10S
Molecular Weight 784.8 g/mol
CAS No. 849675-87-2
Cat. No. B612220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncequidar mesylate
CAS849675-87-2
SynonymsHM30181;  HM-30181;  HM 30181;  HM-30181 mesylate
Molecular FormulaC39H40N6O10S
Molecular Weight784.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.CS(=O)(=O)O
InChIInChI=1S/C38H36N6O7.CH4O3S/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;1-5(2,3)4/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H3,(H,2,3,4)
InChIKeyPEKXWELLWNPUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Encequidar Mesylate – The First-in-Class Gut-Restricted P‑gp Inhibitor for Oral Bioavailability Enhancement


Encequidar mesylate (HM30181, HM30181A mesylate) is a synthetic tetrazole‑derived competitive inhibitor of the adenosine triphosphate‑binding cassette transporter P‑glycoprotein (P‑gp; MDR1/ABCB1). It was designed to possess extremely low oral bioavailability (< 10 %), which restricts its pharmacological action to the intestinal epithelium while avoiding systemic P‑gp blockade [1]. This gut‑restricted profile enables encequidar to selectively boost the oral absorption of co‑administered P‑gp substrate drugs without the bone‑marrow toxicity or central nervous system effects associated with systemically absorbed P‑gp inhibitors [2].

Encequidar Mesylate – Why Other P‑gp Inhibitors Cannot Be Simply Substituted


P‑gp inhibitors differ profoundly in their transporter selectivity, tissue distribution, and systemic exposure. Third‑generation inhibitors such as tariquidar and elacridar potently block both P‑gp and the breast‑cancer resistance protein (BCRP) and distribute systemically, which leads to unwanted pharmacokinetic drug‑drug interactions and bone‑marrow toxicity [1]. Encequidar mesylate was explicitly engineered to overcome these limitations by combining sub‑nanomolar P‑gp potency with negligible oral absorption and a > 1 700‑fold selectivity for human P‑gp over human BCRP [2]. Consequently, substituting encequidar with a non‑gut‑selective inhibitor would reintroduce the systemic risks that this molecule was designed to eliminate, making such a substitution therapeutically inferior and scientifically unjustified.

Encequidar Mesylate – Quantitative Differentiation Evidence Against Leading P‑gp Inhibitors


Sub‑Nanomolar P‑gp ATPase Inhibition Outperforms Tariquidar, Elacridar, and Cyclosporin A

In a head‑to‑head ATPase assay using MDR1‑enriched membrane vesicles, encequidar (HM30181) demonstrated an IC50 of 0.63 nM, making it the most potent inhibitor among all tested comparators. This potency exceeded that of the third‑generation inhibitor tariquidar (XR9576) and the dual P‑gp/BCRP inhibitor elacridar (GF120918), as well as the first‑generation inhibitor cyclosporin A [1].

P‑glycoprotein inhibition ATPase assay MDR1 selectivity

> 1 700‑Fold Human P‑gp Selectivity Over BCRP Contrasts with Elacridar’s Dual Inhibition

Encequidar (ECD) inhibited human P‑gp with an IC50 of 0.0058 ± 0.0006 µM, whereas its IC50 against human BCRP exceeded 10 µM, yielding a selectivity ratio of > 1 700‑fold. In contrast, elacridar is a well‑characterized dual inhibitor of both transporters [1]. This high specificity prevents the confounding inhibition of BCRP, a transporter that handles a distinct set of endogenous and xenobiotic substrates.

Transporter selectivity P‑gp vs BCRP in vitro IC50

Gut‑Restricted Inhibition Confirmed In Vivo – Encequidar Does Not Alter IV Paclitaxel AUC, Unlike Elacridar

When administered orally at 15 mg/kg to rats, encequidar produced no significant change in the AUC of intravenously administered paclitaxel (0.93‑fold change, not significant), whereas elacridar at an equivalent dose caused a 2.55‑fold increase (P < 0.05). Crucially, both inhibitors similarly elevated the AUC of oral paclitaxel (39.5‑fold for encequidar vs 33.5‑fold for elacridar) [1]. This demonstrates that encequidar selectively blocks intestinal P‑gp without inhibiting hepatic or renal P‑gp, a property not shared by elacridar.

Gut‑selective inhibition IV vs oral paclitaxel rat pharmacokinetics

Sustained 14‑Day P‑gp Inhibition After a Single Oral Dose in Humans – A Pharmacodynamic Profile Unmatched by Other Inhibitors

In a five‑period crossover study in 25 healthy volunteers, a single oral dose of HM30181 (10–15 mg) significantly increased the AUC0‑72 h of the P‑gp probe loperamide by 1.18–1.62‑fold for up to 14 days post‑dose. Plasma HM30181 was undetectable in most subjects after 48 h, confirming that the prolonged effect is driven by durable intestinal P‑gp inhibition rather than sustained systemic drug levels [1]. Third‑generation inhibitors such as tariquidar and elacridar have much shorter functional P‑gp inhibition durations, typically requiring frequent dosing.

Duration of action loperamide probe human pharmacodynamics

Oral Paclitaxel Bioavailability Increased > 12‑Fold in Rats – Translates to Clinically Superior Tumor Response vs IV Paclitaxel

Co‑administration of HM30181 (10 mg/kg, PO) elevated the absolute oral bioavailability of paclitaxel in rats from 3.4 % to 41.3 % [1]. In a subsequent Phase III clinical trial, oral paclitaxel + encequidar (oPac+E, 205 mg/m² paclitaxel + 15 mg encequidar methanesulfonate monohydrate) achieved a confirmed tumor response rate of 36 % versus 23 % for IV paclitaxel (175 mg/m²) in metastatic breast cancer patients, with significantly reduced grade > 2 neuropathy (2 % vs 15 %) [2]. This dual‑evidence chain shows that the preclinical bioavailability boost directly translates into superior therapeutic efficacy and safety.

Oral bioavailability paclitaxel xenograft model clinical response rate

Encequidar Mesylate – High‑Value Research and Industrial Deployment Scenarios


Enable Oral Chemotherapy Regimens with Reduced Neurotoxicity

The Phase III clinical data demonstrate that encequidar‑boosted oral paclitaxel yields a higher response rate (36 % vs 23 %) and a 13‑percentage‑point reduction in clinically significant neuropathy (grade > 2: 2 % vs 15 %) compared with IV paclitaxel [1]. Pharmaceutical developers aiming to create oral taxane products should prioritize encequidar mesylate as the enabling excipient‑like inhibitor, as it is the only P‑gp inhibitor clinically validated to provide both superior efficacy and an improved neurological safety profile.

Mechanistic ADME Studies to Discriminate Intestinal vs Biliary Excretion

Because encequidar is gut‑restricted and does not inhibit hepatic canicular P‑gp (evidenced by its lack of effect on IV paclitaxel AUC in rats, 0.93‑fold vs elacridar’s 2.55‑fold increase) [2], it serves as a superior tool for mechanistic absorption‑distribution‑metabolism‑excretion (ADME) studies. Researchers can use encequidar to selectively silence intestinal P‑gp and thereby isolate the contribution of intestinal secretion from biliary elimination, without the need for bile‑duct‑cannulated animals [3].

Co‑Formulation with P‑gp Substrate Drugs to Rescue Failed Oral Candidates

Encequidar increased the oral bioavailability of paclitaxel from 3.4 % to 41.3 % in rats, and similarly boosted probes across species by 5‑ to 20‑fold [4]. Pharmaceutical companies seeking to reformulate IV‑only drugs as oral products can leverage encequidar mesylate as a bioavailability‑enhancing component. Its low systemic exposure (< 10 % oral bioavailability) minimizes the risk of systemic drug‑drug interactions, making it a cleaner choice than tariquidar or elacridar for oral formulation development.

Long‑Acting P‑gp Probe for Clinical Pharmacology Studies

The sustained 14‑day P‑gp inhibition after a single oral dose of 10–15 mg [5] allows clinical pharmacologists to design simplified crossover studies with extended washout‑free periods. This property is unmatched by other P‑gp inhibitors, which require daily or twice‑daily dosing to maintain target engagement, and makes encequidar the preferred inhibitor for drug‑drug interaction studies where durable intestinal P‑gp blockade is required without confounding systemic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Encequidar mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.